N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, a carboxamide group, and a 2,5-dioxopyrrolidin-1-yl moiety, making it a versatile molecule for chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2-carboxylic acid with 2-(2-aminoethoxy)ethanol to form an intermediate, which is then reacted with 2,5-dioxopyrrolidin-1-yl chloride under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amides and alcohols.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites, thereby modulating biological processes. For instance, it may inhibit sodium/calcium ion channels and act as an antagonist to transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl) carbonate
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide
- (2,5-Dioxopyrrolidin-1-yl)acrylate
Comparison: N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable molecule for research and therapeutic applications.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c18-11-1-2-12(19)17(11)6-8-21-7-5-16-13(20)10-9-14-3-4-15-10/h3-4,9H,1-2,5-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANYQMXYZUQGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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